molecular formula C14H14N2O2 B8634448 2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine

2-(6-methoxy-3,4-dihydro-2H-chromen-2-yl)pyrazine

Cat. No. B8634448
M. Wt: 242.27 g/mol
InChI Key: HXCOHOUHHMGGCC-UHFFFAOYSA-N
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Patent
US08912224B2

Procedure details

Diethyl azodicarboxylate (0.87 ml, 5.53 mmol) was added dropwise at room temperature to a mixture of 2-(3-hydroxy-3-pyrazin-2-yl-propyl)-4-methoxy-phenol (960 mg, 3.69 mmol) and triphenylphosphine (1.45 g, 5.53 mmol) in 20 ml of tetrahydrofuran. After stirring at 20° C. for 1 h, the reaction mixture was concentrated and purified by chromatography on silica gel (ethyl acetate in cyclohexane). 2-(6-Methoxy-chroman-2-yl)-pyrazine was obtained as white crystals (665 mg, 74%).
Name
Diethyl azodicarboxylate
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
2-(3-hydroxy-3-pyrazin-2-yl-propyl)-4-methoxy-phenol
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(C(OCC)=O)=NC(OCC)=O.O[CH:14]([C:26]1[CH:31]=[N:30][CH:29]=[CH:28][N:27]=1)[CH2:15][CH2:16][C:17]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:18]=1[OH:25].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH3:24][O:23][C:21]1[CH:22]=[C:17]2[C:18](=[CH:19][CH:20]=1)[O:25][CH:14]([C:26]1[CH:31]=[N:30][CH:29]=[CH:28][N:27]=1)[CH2:15][CH2:16]2

Inputs

Step One
Name
Diethyl azodicarboxylate
Quantity
0.87 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
2-(3-hydroxy-3-pyrazin-2-yl-propyl)-4-methoxy-phenol
Quantity
960 mg
Type
reactant
Smiles
OC(CCC1=C(C=CC(=C1)OC)O)C1=NC=CN=C1
Name
Quantity
1.45 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring at 20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (ethyl acetate in cyclohexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CCC(OC2=CC1)C1=NC=CN=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 665 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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